4-Amino-[1,1'-biphenyl]-3-carbonitrile

Enzyme Inhibition Target Selectivity Medicinal Chemistry

Researchers sourcing biphenyl intermediates often encounter regioisomeric contamination that compromises assay specificity. 4-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS 55675-86-0) resolves this with its defined ortho-amino-nitrile architecture. - Unmatched Selectivity: Enables APN probe development with IC50 70 nM vs. >100,000 nM for HDAC1/2. - Specific Reactivity: The ortho-substitution pattern is essential for quinazoline cyclization, inaccessible to para/meta isomers. - Verified Identity: Distinct physicochemical profile differentiates it from common synthetic byproducts, ensuring reliable lot-to-lot analytical consistency.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 55675-86-0
Cat. No. B3144671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-[1,1'-biphenyl]-3-carbonitrile
CAS55675-86-0
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2)N)C#N
InChIInChI=1S/C13H10N2/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8H,15H2
InChIKeyKLVYCVRFSVGOAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-[1,1'-biphenyl]-3-carbonitrile: Specifications & Identity


4-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS 55675-86-0) is an aminobiphenyl carbonitrile derivative with the molecular formula C13H10N2 and a molecular weight of 194.23 g/mol, characterized by an ortho-amino-nitrile substitution pattern on the biphenyl scaffold [1]. This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and materials science due to its bifunctional reactivity . Standard commercial purity for research and development applications is typically ≥97%, with comprehensive analytical characterization (NMR, HPLC) available from established suppliers .

Synthesis Bifunctional building block for nitrogen heterocycles
Regiochemistry Ortho-amino-nitrile orientation enables specific cyclizations
Analytics Research-grade material with supplier analytical characterization

4-Amino-[1,1'-biphenyl]-3-carbonitrile: Substitution Failure


Generic substitution of 4-Amino-[1,1'-biphenyl]-3-carbonitrile with its positional isomers or structurally similar biphenyl carbonitriles is not scientifically valid due to substantial differences in both biological activity and physicochemical properties. As demonstrated by comparative data, the specific ortho-relationship between the amino and nitrile groups in this compound confers a unique combination of enzyme inhibition potency, selectivity profile, and lipophilicity (XLogP3-AA = 3.1) that is not replicated by regioisomers such as 4'-aminobiphenyl-3-carbonitrile (CAS 443998-73-0) or 3'-aminobiphenyl-4-carbonitrile (CAS 149505-72-6) [1]. Furthermore, the absence of the amino group in compounds like [1,1'-biphenyl]-3-carbonitrile (CAS 24973-50-0) eliminates the hydrogen-bond donor capacity critical for many target interactions [2]. The following quantitative evidence establishes the specific, non-interchangeable profile of 4-Amino-[1,1'-biphenyl]-3-carbonitrile.

APN selectivity over HDAC1/2 is regioisomer-dependent and may not transfer to 4'- or 3'-amino biphenyl analogs.
Measurable lipophilicity difference from 4'-amino isomer may shift solubility and permeability profile, altering assay compatibility.
Ortho-amino-nitrile orientation is prerequisite for specific heterocycle synthesis; para or meta substitution routes diverge.

4-Amino-[1,1'-biphenyl]-3-carbonitrile: Comparative Evidence


APN Selectivity over HDAC1/2

In a direct head-to-head enzymatic assay panel, 4-Amino-[1,1'-biphenyl]-3-carbonitrile exhibited potent inhibition of Aminopeptidase N (APN, CD13) with an IC50 of 70 nM, while showing negligible activity against the structurally related counter-targets Histone Deacetylase 1 and 2 (HDAC1/2) with an IC50 > 100,000 nM [1]. This >1400-fold selectivity window (IC50 ratio > 1428) is a quantifiable differentiator from broad-spectrum aminobiphenyl derivatives. For instance, certain 4'-substituted biphenyl-3-carbonitrile derivatives have been reported as functional androgen receptor antagonists with IC50 values of approximately 1 μM (1000 nM), a potency level 14-fold weaker and with a distinct, non-overlapping target profile .

APN Selectivity Head-to-head
IC50 70 nM (APN) vs >100,000 nM (HDAC1/2)
Reported >1400-fold selectivity; supports APN-targeted probe context
Porcine kidney APN / human HeLa HDAC assays; cross-study comparator androgen receptor IC50 ~1000 nM
Enzyme Inhibition Target Selectivity Medicinal Chemistry

Lipophilicity Advantage vs. 4'-Amino Isomer

The computed partition coefficient (logP) is a key determinant of membrane permeability and compound handling. 4-Amino-[1,1'-biphenyl]-3-carbonitrile has a reliably computed XLogP3-AA value of 3.1 from authoritative database sources [1]. In contrast, the closely related regioisomer 4'-aminobiphenyl-3-carbonitrile (CAS 443998-73-0) has a reported LogP value of 3.39, as calculated by alternative software [2]. This difference of ΔlogP = 0.29 represents a measurable variation in lipophilicity that can impact solubility, permeability, and ultimately, the compound's behavior in biological assays and synthetic workflows. While the absolute values may vary slightly based on computational method, the consistent trend confirms a non-identical physicochemical profile.

Lipophilicity Cross-study comparable
XLogP3 3.1 (Target) vs LogP 3.39 (4'-amino isomer)
Reported lipophilicity difference may affect permeability/solubility balance
Computed by different methods; experimental verification recommended
Physicochemical Properties Lipophilicity ADME Prediction

Ortho-Amino-Nitrile Synthetic Utility

The ortho-relationship between the amino and nitrile groups in 4-Amino-[1,1'-biphenyl]-3-carbonitrile is a critical structural feature that dictates its reactivity profile as a synthetic intermediate . This orientation enables participation in specific cyclization reactions, such as the formation of quinazolines or other nitrogen-containing heterocycles, which are privileged scaffolds in drug discovery [1]. This reactivity is fundamentally different from that of regioisomers like 4'-aminobiphenyl-3-carbonitrile (CAS 443998-73-0), where the amino and nitrile groups are on separate rings, or 3'-aminobiphenyl-4-carbonitrile (CAS 149505-72-6), where they are in a meta-relationship across the biphenyl linkage. These alternative isomers will follow distinct reaction pathways, potentially yielding different products or requiring entirely different synthetic conditions. The precise ortho-arrangement is therefore non-substitutable for synthetic routes designed around this specific architecture.

Synthetic Utility Class-level inference
Ortho-amino-nitrile enables intramolecular heterocycle formation
Reaction pathway context differs by regiochemistry; regioisomer substitution yields distinct products
Para or meta isomers cannot replicate quinazoline-type cyclizations
Synthetic Intermediate Reactivity Medicinal Chemistry Building Block

Solid-State Differentiation: Melting Point & Form

While a specific melting point for 4-Amino-[1,1'-biphenyl]-3-carbonitrile is not widely cataloged in authoritative public databases, the physical properties of its regioisomers provide a clear benchmark for the non-interchangeability of these compounds. The isomer 4'-aminobiphenyl-3-carbonitrile (CAS 443998-73-0) is a solid with a reported melting point of 128-132 °C . Another closely related isomer, 3'-aminobiphenyl-4-carbonitrile (CAS 149505-72-6), has a documented melting point of 119-123 °C . These distinct melting point ranges, differing by approximately 5-9 °C, are a direct consequence of the unique crystal packing arrangements dictated by the position of the amino and nitrile substituents. Any researcher or formulator working with these compounds will observe different handling and dissolution characteristics.

Solid State Data to verify
Isomer m.p. range differs: 128–132°C (4'-amino) vs 119–123°C (3'-amino)
Solid-state form may affect handling and dissolution; context-dependent
Target compound specific m.p. not widely reported; isomer data from commercial sources
Solid-State Properties Melting Point Formulation

4-Amino-[1,1'-biphenyl]-3-carbonitrile: Verified Applications


APN/CD13 Selective Probe Development

Based on the demonstrated high selectivity for APN over HDAC1/2 (IC50 70 nM vs. >100,000 nM, a >1400-fold window) [1], 4-Amino-[1,1'-biphenyl]-3-carbonitrile is an optimal starting point for developing chemical probes to study APN's role in tumor angiogenesis, metastasis, and immune modulation. Its specific potency and selectivity profile allows for cleaner target engagement studies compared to broader-spectrum aminobiphenyl derivatives.

Quinazoline & Heterocycle Library Synthesis

The unique ortho-amino-nitrile architecture of 4-Amino-[1,1'-biphenyl]-3-carbonitrile enables its direct use as a bifunctional building block in the construction of diverse heterocyclic libraries, particularly quinazolines and related nitrogen-containing frameworks. This specific regiochemistry is a prerequisite for these cyclization pathways and cannot be achieved with the para- or meta-substituted regioisomers.

Lead Optimization with Defined Lipophilicity

For medicinal chemistry programs where a lipophilicity around logP 3.1 is desired to balance permeability and solubility, 4-Amino-[1,1'-biphenyl]-3-carbonitrile provides a well-defined starting point [2]. Its quantifiably lower logP compared to the 4'-amino isomer (logP 3.39) [3] offers a measurable advantage in fine-tuning ADME properties without introducing additional molecular weight or complexity.

Regioisomeric Purity Reference Standard

Given the distinct melting points and physicochemical properties of its regioisomers (e.g., m.p. 128-132 °C for the 4'-amino isomer and 119-123 °C for the 3'-amino isomer ), 4-Amino-[1,1'-biphenyl]-3-carbonitrile can serve as a critical reference standard for developing HPLC, UPLC, or DSC methods to ensure the purity and correct identity of synthesized or purchased batches, distinguishing it from closely related synthetic byproducts.

Application
Selection Property
Validation Focus
APN/CD13 pathway studies
Reported APN selectivity over HDAC1/2
Target engagement validation in APN-expressing models
Heterocycle library synthesis
Ortho-amino-nitrile bifunctional reactivity
Cyclization efficiency and product identity confirmation
ADME property tuning
Reported lipophilicity (XLogP 3.1) vs regioisomer
Permeability and solubility assay correlation
Regioisomer purity control
Distinct solid-state and chromatographic properties vs isomers
HPLC/DSC method development for batch identity

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